molecular formula C10H11N5O B5608781 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No. B5608781
M. Wt: 217.23 g/mol
InChI Key: LHPUTVJZYYLZDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide derivatives involves multiple steps, starting from the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by cyclization with hydrazine hydrate in ethanol. The synthesized compounds are characterized by 1H NMR and IR spectroscopy, and their purity is verified by thin-layer chromatography (Panchal & Patel, 2011).

Molecular Structure Analysis

Detailed structural elucidation of these compounds is achieved through spectroscopic methods, including H1NMR, MASS, IR Spectra, and Elemental Analysis, ensuring the accurate identification of their molecular framework (MahyavanshiJyotindra et al., 2011).

Scientific Research Applications

Synthesis and Derivative Formation

  • N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide and its derivatives have been synthesized for various applications. One study focused on synthesizing N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride. These derivatives underwent further reactions to yield compounds with potential biological activities (Panchal & Patel, 2011).

Antimicrobial Activity

  • Several studies have investigated the antimicrobial potential of 1,2,4-triazole derivatives. For instance, a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives exhibited promising antimicrobial activities against plant fungi and bacteria (Liao et al., 2017). Additionally, new N-aryl derivatives of 1,2,4-triazole showed moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurological disorders (Riaz et al., 2020).

Anti-Cancer Properties

  • Some 1,2,4-triazole derivatives have been evaluated for their anticancer activity. One study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities, revealing potential selective cytotoxicity against certain cancer cell lines (Evren et al., 2019).

Antimycobacterial Agents

  • Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids were synthesized and evaluated for antimycobacterial activity. These compounds displayed potential as antimycobacterial agents with promising lead compounds identified for further investigation (Emmadi et al., 2015).

Synthesis of Energetic Compounds

  • In the field of energetic materials, 1,2,4-triazole derivatives have been synthesized with potential applications. A study focused on synthesizing compounds containing a (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, which may have applications as energetic substances due to their thermal stability and high calculated enthalpy of formation (Gulyaev et al., 2021).

Mechanism of Action

While the specific mechanism of action for “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide” is not mentioned in the retrieved papers, it’s worth noting that 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . This suggests that they could potentially be safe for use, but more comprehensive safety and toxicity studies would be needed.

Future Directions

Given the wide range of biological activities of 1,2,4-triazoles and their importance as building blocks for bioactive compounds, there is an ongoing demand for new efficient methods of their synthesis . Future research could focus on developing more efficient synthesis methods, studying the specific mechanisms of action of these compounds, and conducting comprehensive safety and toxicity studies.

properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7(16)12-10-13-9(11)15(14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPUTVJZYYLZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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